2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide
Description
2,5-Dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a heterocyclic compound featuring a furan core substituted with methyl groups at positions 2 and 5, linked via an ethyl carboxamide bridge to a trifluoromethyl-substituted pyrazole ring.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-8-7-10(9(2)21-8)12(20)17-4-6-19-5-3-11(18-19)13(14,15)16/h3,5,7H,4,6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNKQSNTLOSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclization with 1,3-Diketones
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For trifluoromethyl-substituted pyrazoles, 1,1,1-trifluoro-2,4-pentanedione serves as a preferred diketone precursor. Reaction with hydrazine hydrate in ethanol at reflux yields 3-(trifluoromethyl)-1H-pyrazole with >85% efficiency.
Reaction Conditions
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 12 hours
- Yield : 87% (isolated via recrystallization in hexane/ethyl acetate)
Characterization Data
- Melting Point : 92–94°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazole C4-H), 6.45 (s, 1H, pyrazole C5-H), 3.12 (s, 1H, NH).
Functionalization of Pyrazole with Ethylamine Linker
N-Alkylation of Pyrazole
The ethylamine spacer is introduced via alkylation of 3-(trifluoromethyl)-1H-pyrazole using 2-chloroethylamine hydrochloride under basic conditions.
Procedure
- Base : Potassium carbonate (3 eq) in DMF
- Reagent : 2-Chloroethylamine hydrochloride (1.2 eq)
- Temperature : 60°C, 8 hours
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Yield : 72%.
Analytical Validation
- IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N pyrazole)
- MS (ESI+) : m/z 208.1 [M+H]⁺
Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid
Paal-Knorr Cyclization
The furan core is synthesized via Paal-Knorr cyclization of 2,5-hexanedione with concentrated hydrochloric acid, followed by oxidation to the carboxylic acid.
Optimized Protocol
- Cyclization : 2,5-Hexanedione (1 eq) in HCl (12 M), 100°C, 4 hours
- Oxidation : KMnO₄ (2 eq) in H₂O, 80°C, 2 hours
- Yield : 68% (two-step).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.28 (s, 1H, furan C4-H), 2.45 (s, 6H, CH₃ groups)
- ¹³C NMR : 167.8 ppm (C=O), 152.1 ppm (furan C2/C5)
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The final step involves coupling 2,5-dimethylfuran-3-carboxylic acid with 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazole using thionyl chloride for acid chloride formation.
Synthetic Details
- Acid Chloride Synthesis :
- Reagent : SOCl₂ (3 eq), reflux, 3 hours
- Solvent : Toluene (anhydrous)
- Amidation :
Characterization of Final Product
- Melting Point : 145–147°C
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, pyrazole C4-H), 7.55 (s, 1H, furan C4-H), 4.25 (t, J=6.4 Hz, 2H, CH₂N), 3.88 (t, J=6.4 Hz, 2H, CH₂CO), 2.55 (s, 6H, CH₃)
- HPLC Purity : 99.2% (C18 column, acetonitrile/H₂O 70:30)
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
A patent-derived method employs microwave irradiation to condense 2,5-dimethylfuran-3-carbonyl chloride and 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazole in DMF at 120°C for 20 minutes, achieving 89% yield.
Advantages :
- Reduced reaction time (20 minutes vs. 12 hours)
- Higher purity (99.5% vs. 99.2%)
Disadvantages :
- Specialized equipment required
- Scalability challenges
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
- Preferred Solvent : Tetrahydrofuran (low toxicity, high volatility)
- Catalyst : DMAP (4-dimethylaminopyridine) for accelerated amidation
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-(Trifluoromethyl)-1H-pyrazole | 450 |
| 2-Chloroethylamine hydrochloride | 320 |
| 2,5-Dimethylfuran-3-carboxylic acid | 280 |
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, while the furan ring can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone with the target compound but differ in substituents. Key comparisons include:
*Calculated based on formula C₁₄H₁₅F₃N₃O₂.
- Key Differences: The target compound’s trifluoromethyl group (electron-withdrawing) contrasts with the cyano or chloro substituents in compounds, which may alter electronic properties and binding affinities .
Thiazolyl/Isoxazolyl Derivatives ()
highlights benzamide derivatives with thiazolyl or isoxazolyl groups (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-pyridinecarboxamide). These compounds share:
- Trifluoromethyl groups : Critical for enhancing metabolic stability and target binding.
- Carboxamide linkers : Facilitate interactions with biological targets via hydrogen bonding.
However, the target compound’s furan-pyrazole scaffold diverges from the thiazole/isoxazole cores in , which are associated with antiviral and anticancer activities .
Pyrrolidine-Pyrazole Hybrids ()
Compound 1 in , (3R,4R)-N-(5-(3-(tert-butoxy)-5-fluorophenyl)-1-trifluoromethyl-1H-pyrazol-3-yl)-4-methyl-5-oxopyrrolidine-3-carboxamide , shares:
- Trifluoromethyl-pyrazole moiety : A key pharmacophore for enzyme inhibition.
- Carboxamide linkage : Similar to the ethyl bridge in the target compound.
Differences include the pyrrolidinone ring in , which introduces conformational rigidity absent in the target compound’s furan system .
Pharmacological Potential
While direct data for the target compound are unavailable, inferences from analogs suggest:
- Anticancer Activity : Pyrazole-carboxamides in inhibit kinases or proteases via aromatic stacking and hydrogen bonding .
- Antiviral Potential: Trifluoromethyl groups in derivatives interfere with viral replication enzymes .
Molecular Interactions and SAR
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution between 3-(trifluoromethyl)-1H-pyrazole and a bromoethylamine derivative.
- Step 2 : Coupling the furan-3-carboxamide moiety using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DMF or THF .
- Optimization : Reaction temperatures (60–90°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole substitution and furan-carboxamide linkage (e.g., δ 8.2–8.5 ppm for pyrazole protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 359.12 [M+H]⁺) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group on the pyrazole with halogens (Cl, Br) or methyl to assess impact on target binding (e.g., enzyme inhibition) .
- Backbone Modifications : Introduce heterocycles (e.g., thiophene instead of furan) to enhance solubility or metabolic stability .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT/XTT) for cytotoxicity .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values) to identify outliers caused by solvent effects (DMSO vs. aqueous buffers) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., >100 ns simulations in GROMACS) to prioritize derivatives for synthesis .
- QSAR Models : Train models on datasets of analogous carboxamides to predict bioavailability (%F) and clearance rates .
Notes
- Methodological Rigor : Emphasis on reproducible protocols (e.g., inert atmosphere, HPLC validation) to address research variability .
For further inquiries, consult PubChem CID: [Insert CID] or primary literature via DOI links.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
